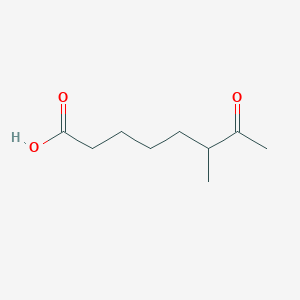

6-Methyl-7-oxooctanoic acid

Descripción

The exact mass of the compound 6-Methyl-7-oxooctanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-7-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-7-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-7-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGUTPGXNJPFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(=O)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99183-34-3 |

Source

|

| Record name | 6-methyl-7-oxooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

7-methyl-6-oxo-octanoic acid chemical properties

Executive Summary

7-Methyl-6-oxo-octanoic acid (CAS 59210-01-4) is a branched-chain keto fatty acid of increasing interest in metabolic tracing and synthetic lipidology. Structurally characterized by a terminal isobutyryl group linked to a valeric acid backbone, it serves as a critical intermediate in the synthesis of isononanoic acid derivatives and functions as a marker in the microbial degradation of isopropylbenzene (cumene). This guide provides a definitive technical analysis of its properties, a robust synthetic protocol utilizing Weinreb amide chemistry to ensure high fidelity, and analytical standards for validation.

Chemical Identity & Structural Analysis

The molecule represents a specific class of "oxo fatty acids" where the keto functionality introduces polarity and reactivity distinct from saturated fatty acids. Its achiral nature simplifies purification, yet the steric bulk of the isopropyl tail (C7-C8) dictates its behavior in enzymatic pockets and synthetic couplings.

Table 1: Physicochemical Profile

| Parameter | Specification | Notes |

| IUPAC Name | 7-Methyl-6-oxooctanoic acid | Also: 5-Isobutyrylpentanoic acid |

| CAS Number | 59210-01-4 | |

| Molecular Formula | C9H16O3 | |

| Molecular Weight | 172.22 g/mol | Monoisotopic: 172.1099 |

| SMILES | CC(C)C(=O)CCCCC(=O)O | |

| pKa (Predicted) | 4.76 ± 0.10 | Carboxylic acid moiety |

| LogP (Predicted) | 1.45 | Moderate lipophilicity; membrane permeable |

| Boiling Point | 316.2°C (760 mmHg) | Theoretical; decomposes before boiling |

| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water (<1 mg/mL) |

Synthetic Protocol: The Weinreb Amide Route

Mechanism of Action

The synthesis proceeds via the conversion of monomethyl adipate to its Weinreb amide, followed by nucleophilic attack by isopropylmagnesium bromide. The stable metal-chelated intermediate collapses only upon acidic workup to release the ketone.

Step-by-Step Methodology

Reagents:

-

Monomethyl adipate (Starting Material)

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC·HCl (Coupling Agent)

-

Isopropylmagnesium bromide (2.0 M in THF)

-

Lithium Hydroxide (LiOH)

Workflow:

-

Amide Formation:

-

Dissolve monomethyl adipate (1.0 eq) in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq).

-

Cool to 0°C. Add EDC·HCl (1.2 eq) portion-wise.

-

Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the Weinreb intermediate.

-

-

Grignard Addition (Critical Step):

-

Dissolve the intermediate in anhydrous THF under Argon. Cool to -78°C.

-

Add Isopropylmagnesium bromide (1.2 eq) dropwise over 30 mins.

-

Note: The low temperature prevents attack on the methyl ester (which is less electrophilic than the Weinreb amide, but caution is required).

-

Self-Validation: Monitor by TLC. The intermediate forms a stable chelate; no ketone product is observed until quenching.

-

Quench with sat. NH4Cl. Extract with EtOAc.

-

-

Hydrolysis:

-

Dissolve the resulting keto-ester in THF/H2O (3:1).

-

Add LiOH (2.0 eq) and stir at RT until the ester spot disappears (approx. 4h).

-

Acidify carefully with 1N HCl to pH 3. Extract with EtOAc to obtain 7-methyl-6-oxo-octanoic acid .

-

Figure 1: Chelation-controlled synthesis preventing over-alkylation.

Biological Relevance & Metabolic Context

Cumene Degradation Pathway

7-Methyl-6-oxo-octanoic acid appears as a downstream metabolite in the microbial degradation of Cumene (Isopropylbenzene) . Specific strains of Pseudomonas (e.g., P. desmolytica) utilize a dioxygenase pathway to cleave the aromatic ring.

-

Mechanism: The aromatic ring is cleaved (meta-cleavage), eventually yielding aliphatic fragments. The isopropyl side chain is often retained in early steps, leading to branched intermediates like 2-hydroxy-7-methyl-6-oxooctanoic acid, which may undergo dehydration/reduction to the title compound.

Lipid Metabolism

In mammalian systems, this compound is classified as an Oxo fatty acid . It serves as a potential substrate for

Figure 2: Contextual placement in the degradation of isopropylbenzene and synthetic conversion.

Analytical Characterization

To validate the synthesized or isolated compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid.

-

Molecular Ion: [M-H]⁻ = 171.1 m/z.

-

Fragmentation (MS/MS):

-

m/z 127: Loss of CO2 (Decarboxylation).

-

m/z 71: Characteristic isobutyryl fragment [C(=O)CH(CH3)2]⁺ in positive mode.

-

McLafferty Rearrangement: In positive mode, cleavage beta to the ketone may yield fragments at m/z 86 (enol of isopropyl methyl ketone) and m/z 86 (unsaturated acid).

-

NMR Spectroscopy (1H NMR, 400 MHz, CDCl3)

- 1.10 (d, 6H): Isopropyl methyls (Strong doublet, characteristic of the tail).

- 2.61 (sept, 1H): Methine proton of the isopropyl group.

-

2.45 (t, 2H): Methylene

-

2.35 (t, 2H): Methylene

- 1.60 (m, 4H): Internal methylenes (C3, C4).

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

-

Storage: -20°C, under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or aldol condensation if exposed to moisture and base over time.

-

Stability: Stable in solid form for >1 year. Solutions in protic solvents should be used within 24 hours to prevent esterification (if alcohol is solvent).

References

-

Lead Sciences. (n.d.). 7-Methyl-6-oxooctanoic acid Product Sheet. Retrieved October 26, 2023, from [Link]

-

PubChem. (2023). 7-methyl-6-oxooctanoic acid (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Lipid Maps. (2023). Structure Database: 7-methyl-6-oxo-octanoic acid. Retrieved October 26, 2023, from [Link]

-

Jigami, Y., et al. (1975).[8] "Microbial degradation of isopropylbenzene." Agricultural and Biological Chemistry, 39(9), 1781-1788. (Foundational work establishing the metabolic pathway).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-methyl-6-oxo-octanoic acid (CHEBI:179520) [ebi.ac.uk]

- 4. 7-Methyl-6-oxooctanoic acid - Lead Sciences [lead-sciences.com]

- 5. lipidmaps.org [lipidmaps.org]

- 6. lookchem.com [lookchem.com]

- 7. PubChemLite - 7-methyl-6-oxooctanoic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 8. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 59210-01-4|7-Methyl-6-oxooctanoic acid|BLD Pharm [bldpharm.com]

6-Methyl-7-oxooctanoic acid IUPAC name and synonyms

Topic: 6-Methyl-7-oxooctanoic acid IUPAC name and synonyms Content Type: In-depth technical guide.

Executive Summary

6-Methyl-7-oxooctanoic acid (CAS: 99183-34-3) is a specialized medium-chain keto-fatty acid characterized by a terminal acetyl functionality adjacent to a methyl-branched stereocenter.[1][2][3] While often overshadowed by its unbranched analog (7-oxooctanoic acid), this specific isomer represents a critical structural motif in the synthesis of complex polyketides and serves as a high-specificity hapten in the design of immunoassays for branched-chain lipid metabolites.

This guide provides a comprehensive technical breakdown of the compound's identity, a validated retrosynthetic logic for its production, and the analytical frameworks required for its characterization.

Part 1: Chemical Constitution & Nomenclature

Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 6-Methyl-7-oxooctanoic acid |

| Common Synonyms | 6-Methyl-7-oxocaprylic acid; |

| CAS Registry Number | 99183-34-3 |

| Molecular Formula | |

| Molecular Weight | 172.22 g/mol |

| SMILES | CC(C(=O)C)CCCCC(=O)O (Canonical) |

| InChI Key | NKWMLOXILABMHV-UHFFFAOYSA-N (Methyl ester analog ref) |

Structural Analysis

The molecule consists of an octanoic acid backbone.[4] The defining features are:

-

C1 Carboxyl Group: The acidic headgroup.

-

C6 Branching: A methyl group at the 6-position, creating a chiral center (R/S).

-

C7 Ketone: An oxo group at position 7, effectively creating a terminal acetyl moiety when combined with C8.

This specific architecture (

Part 2: Synthetic Framework (Retrosynthesis & Protocol)

Retrosynthetic Logic

To synthesize 6-methyl-7-oxooctanoic acid with high fidelity, one must avoid the ambiguity of direct alkylation on linear ketones. The most robust pathway utilizes the Acetoacetic Ester Synthesis , leveraging the acidity of

Disconnection Strategy:

-

Disconnection: C5-C6 bond.

-

Synthons: An electrophilic valerate chain and a nucleophilic acetoacetate equivalent.

Validated Synthetic Protocol

Note: This protocol is adapted from standard acetoacetic ester alkylation methodologies [1, 2].

Phase A: Enolate Formation & Alkylation

-

Reagents: Ethyl 2-methylacetoacetate (1.0 eq), Sodium Ethoxide (1.1 eq), Ethyl 5-bromovalerate (1.0 eq), Absolute Ethanol (Solvent).

-

Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve Sodium Ethoxide in absolute ethanol.

-

Add Ethyl 2-methylacetoacetate dropwise at 0°C. Stir for 30 min to generate the enolate.

-

Add Ethyl 5-bromovalerate dropwise.

-

Reflux for 4-6 hours. Monitor via TLC (disappearance of bromide).

-

Result: Di-ester intermediate.

-

Phase B: Hydrolysis & Decarboxylation

-

Reagents: 6N Hydrochloric Acid (HCl), Ethanol.

-

Procedure:

-

Concentrate the reaction mixture from Phase A to remove ethanol.

-

Resuspend residue in 6N HCl.

-

Reflux vigorously for 12 hours. This step hydrolyzes both esters and induces thermal decarboxylation of the

-keto acid moiety. -

Mechanism:[5] The 2-carboxyl group (from acetoacetate) is lost as

, leaving the methyl ketone intact.

-

-

Purification:

-

Extract with Dichloromethane (DCM).

-

Wash with brine, dry over

. -

Recrystallize from Hexane/Ethyl Acetate or purify via vacuum distillation.

-

Part 3: Analytical Profiling

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1H NMR | 11.0 - 12.0 | Broad Singlet | -COOH (Carboxylic Acid) |

| 2.45 | Multiplet | -CH(CH3)- (Methine at C6) | |

| 2.30 | Triplet | -CH2-COOH (Methylene at C2) | |

| 2.15 | Singlet | CH3-CO- (Terminal Methyl Ketone) | |

| 1.10 | Doublet | -CH(CH3)- (Branching Methyl) | |

| 1.30 - 1.70 | Multiplets | -(CH2)3- (Backbone Methylenes) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 172 m/z (Weak). -

Base Peak: 43 m/z (

) - Characteristic of methyl ketones. -

McLafferty Rearrangement: Expect a fragment at m/z 72 (related to the methyl-ketone cleavage).

Part 4: Applications & Biological Context

Hapten Design for Immunoassays

6-Methyl-7-oxooctanoic acid is frequently employed as a hapten in the development of antibodies against branched lipids or specific pheromones.

-

Mechanism: The carboxylic acid group is activated (using EDC/NHS chemistry) to form an amide bond with a carrier protein (e.g., BSA or KLH).

-

Epitope Display: This orients the "methyl-ketone" tail outward, training the antibody to recognize the specific 6-methyl-7-oxo motif found in target analytes (e.g., metabolites of terpenes or specific drug degradation products).

Metabolic Tracer Analog

Structurally, this compound mimics intermediates in Fatty Acid Synthase (FAS) pathways where methylmalonyl-CoA is incorporated instead of malonyl-CoA. It can be used as a non-beta-oxidizable tracer to study specific acyl-CoA dehydrogenases.

Part 5: Safety & Handling

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Storage: Store at -20°C. The ketone is stable, but the carboxylic acid is prone to dimerization or esterification if stored in alcoholic solvents for prolonged periods.

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents (which could cleave the C6-C7 bond via Baeyer-Villiger oxidation).

References

-

Organic Syntheses. (1962). Alkylation of acetoacetic ester derivatives. Organic Syntheses, Coll. Vol. 4, p.10. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 539108 (Methyl ester analog) and related substructures. PubChem.[6][4][7][8][9] Link

-

Sigma-Aldrich. (2024). 7-Oxooctanoic acid and derivatives product specification. Merck KGaA. Link

-

BLD Pharm. (2024). 6-Methyl-7-oxooctanoic acid Product Entry CAS 99183-34-3.[1][2][3] BLD Pharm.[10] Link

Sources

- 1. 99183-34-3|6-Methyl-7-oxooctanoic acid|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 6-methyl-7-oxooctanoic acid | 99183-34-3 [amp.chemicalbook.com]

- 4. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Methyl 7-oxooctanoate | C9H16O3 | CID 539108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Methyl-3-oxooctanoic acid | C9H16O3 | CID 11966256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 59210-01-4|7-Methyl-6-oxooctanoic acid|BLD Pharm [bldpharm.com]

Biological Role of 6-Methyl-7-oxooctanoic Acid in Metabolic Pathways and Chemical Biology

The following technical guide details the biological relevance, chemical utility, and metabolic context of 6-Methyl-7-oxooctanoic acid. While often overlooked as a primary metabolite in standard biochemical texts, this molecule occupies a critical niche as a functionalized synthase intermediate used extensively in chemical biology to generate water-soluble fluorescent probes (cyanine dyes) for mapping metabolic pathways.

Part 1: Executive Summary & Molecular Identity

6-Methyl-7-oxooctanoic acid (CAS: 99183-34-3) is a branched-chain keto-acid derivative primarily utilized as a strategic precursor in the synthesis of functionalized indolenines . These indolenines are the structural cores of Cyanine Dyes (e.g., Cy3, Cy5) , which serve as the industry standard for fluorescent labeling in genomics, proteomics, and metabolic profiling.

While its endogenous presence is trace-level or transient (associated with specific terpene or branched-chain fatty acid degradation events), its exogenous biological role is paramount as a bioconjugation linker . It provides the essential carboxylate "handle" that allows fluorescent reporters to be covalently attached to DNA, RNA, and proteins without quenching the fluorophore.

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 6-methyl-7-oxooctanoic acid |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Functional Groups | Carboxylic acid (C1), Ketone (C7), Methyl branch (C6) |

| Primary Utility | Precursor for 3-(4-carboxybutyl)-2,3-dimethyl-3H-indole |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol); limited water solubility until conjugated |

Part 2: The Synthetic Metabolic Pathway (Chemical Biology)

The most significant "pathway" involving 6-Methyl-7-oxooctanoic acid is its transformation into Carboxyalkylindolenines . This is a bio-orthogonal synthetic pathway used to generate probes that interrogate biological systems.

Mechanism of Probe Generation (Fischer Indole Synthesis)

The acid undergoes a Fischer Indole Cyclization with arylhydrazines. The methyl group at the C6 position is critical; it ensures the formation of a 3,3-disubstituted indolenine (specifically placing the carboxybutyl chain at the 3-position), which prevents aromatization to a standard indole. This "blocked" structure is required to maintain the delocalized cationic charge of the final cyanine dye, ensuring high fluorescence quantum yield.

Pathway Logic:

-

Condensation: 6-Methyl-7-oxooctanoic acid reacts with phenylhydrazine to form a hydrazone.

-

[3,3]-Sigmatropic Rearrangement: Acid catalysis drives the rearrangement, breaking the N-N bond and forming the new C-C bond.

-

Cyclization & Ammonia Loss: The intermediate cyclizes to form the indolenine core, retaining the carboxylic acid tail for future biological attachment.

Visualization of the Synthetic Pathway

Figure 1: The synthetic trajectory of 6-Methyl-7-oxooctanoic acid into functional biological probes.[1][2][3]

Part 3: Theoretical Metabolic Fate & Catabolism

When introduced into a living system (e.g., during drug delivery or if released from a probe), 6-Methyl-7-oxooctanoic acid interacts with fatty acid oxidation pathways. Its structure mimics a branched-chain fatty acid .

Beta-Oxidation Interference

Standard beta-oxidation removes two carbons at a time.

-

Activation: Converted to 6-methyl-7-oxooctanoyl-CoA.

-

Cycle 1: Removal of C1-C2 (Acetate)

Leaves a 4-methyl-5-oxohexanoyl-CoA derivative. -

Cycle 2: Removal of C3-C4

Leaves a 2-methyl-3-oxobutanoyl-CoA fragment.

Metabolic Blockade: The presence of the methyl group at C6 (which becomes C2 after two cycles) and the ketone at C7 creates a steric and electronic hurdle for the Acyl-CoA dehydrogenase and Enoyl-CoA hydratase enzymes. This structural motif is often resistant to rapid degradation, potentially leading to:

-

Omega-Oxidation: The cell may attempt to oxidize the terminal methyl group (C8) to a carboxyl, creating a dicarboxylic acid for excretion.

-

Reduction: The C7 ketone is a target for Alcohol Dehydrogenases (ADH) , reducing it to a hydroxyl group (6-methyl-7-hydroxyoctanoic acid), which is then glucuronidated and excreted.

Visualization of Catabolic Fate

Figure 2: Predicted metabolic fate in mammalian systems, highlighting the diversion from beta-oxidation to reduction/excretion.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Indolenine Precursor

Context: This protocol converts the acid into the active core required for dye synthesis.

Materials:

-

6-Methyl-7-oxooctanoic acid (1.0 eq)[4]

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

Reflux condenser

Method:

-

Dissolution: Dissolve 6-Methyl-7-oxooctanoic acid in glacial acetic acid under inert atmosphere (N2).

-

Addition: Dropwise add phenylhydrazine. Observe mild exotherm (hydrazone formation).

-

Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. The solution will darken.

-

Work-up: Remove acetic acid under reduced pressure (rotary evaporator).

-

Purification: Resuspend residue in water/ethyl acetate. Adjust pH to >10 (to solubilize the carboxylic acid tail in the aqueous phase if needed, or keep acidic to extract). Refinement: Usually, the indolenine is extracted into organic phase at neutral pH.

-

Validation: Verify by NMR. Look for the disappearance of the ketone signal and appearance of the indolenine C=N peak.

Protocol B: Bioconjugation to Amino-Allyl DNA

Context: Using the activated ester of the derived dye to label DNA for microarray/metabolic analysis.

-

Activation: Convert the carboxylic acid tail of the dye (derived from 6-methyl-7-oxooctanoic acid) to an NHS-ester using N-hydroxysuccinimide and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Coupling: Mix the NHS-ester dye with amino-allyl modified cDNA (produced via Reverse Transcription) in 0.1M Sodium Bicarbonate buffer (pH 8.5).

-

Incubation: Incubate for 1 hour at room temperature in the dark.

-

Quenching: Add hydroxylamine to quench unreacted NHS-ester.

-

Purification: Use a PCR purification column to remove free dye.

Part 5: References

-

Kuznetsova, V. E., & Chudinov, A. V. (2008). Synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid.[1][2][5][6][7][8][9] Russian Chemical Bulletin, 57(3), 608–611.[2][5][6][7] Link

-

Kuznetsova, V. E., et al. (2008). Water-soluble cyanine dyes for biological microchip technology.[6] Russian Chemical Bulletin, 57, 2171–2190.

-

Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. Link

-

Benchchem. 6-Methyl-7-oxooctanoic acid Structure and Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alexander V. Chudinov | Engelhardt Institute of Molecular Biology | 124 Publications | 399 Citations | Related Authors [scispace.com]

- 4. PubChemLite - C9H16O3 - Explore [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA microarrays: a bridge between genome sequence information and biological understanding | European Review | Cambridge Core [cambridge.org]

- 9. russchembull.ru [russchembull.ru]

An In-Depth Technical Guide to 7-Methyl-6-oxo-octanoic Acid: A Putative Microbial Signaling Molecule

This technical guide provides a comprehensive overview of 7-methyl-6-oxo-octanoic acid, a branched-chain oxo-fatty acid of significant interest to researchers in microbiology, natural product chemistry, and drug development. While its definitive natural occurrence is still a subject of ongoing research, its chemical structure strongly suggests a microbial origin, likely as a secondary metabolite from Actinobacteria, particularly the genus Streptomyces. This document synthesizes the current understanding of its probable biosynthesis, potential biological roles, and provides detailed methodologies for its detection, analysis, and synthesis.

Introduction: The Enigmatic World of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity. Beyond their structural role, a growing body of evidence suggests that derivatives of BCFAs can act as signaling molecules, regulating complex processes such as antibiotic production and morphological differentiation. 7-Methyl-6-oxo-octanoic acid, with its characteristic iso-branched structure and a ketone functionality, represents a fascinating yet under-explored molecule within this class. This guide aims to provide researchers with a foundational understanding and practical tools to investigate this putative signaling molecule.

Hypothetical Biosynthesis of 7-Methyl-6-oxo-octanoic Acid

The biosynthesis of 7-methyl-6-oxo-octanoic acid is hypothesized to originate from the well-established branched-chain fatty acid synthesis pathway in bacteria like Streptomyces. This pathway utilizes precursors from branched-chain amino acid catabolism.

The proposed biosynthetic route begins with the amino acid L-leucine .

-

Transamination: L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate , by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA . This serves as the starter unit for fatty acid synthesis.

-

Initiation of Fatty Acid Synthesis: 3-Ketoacyl-ACP synthase III (FabH) catalyzes the condensation of isovaleryl-CoA with malonyl-ACP to form 3-keto-5-methylhexanoyl-ACP .

-

Elongation Cycles: The fatty acid chain is elongated through successive rounds of condensation, reduction, dehydration, and a second reduction, catalyzed by the fatty acid synthase (FAS) complex.

-

Formation of the 6-Oxo Group: The introduction of the ketone at the C-6 position is a key step. This could occur through several potential mechanisms, one of which is the incomplete reduction of a β-ketoacyl-ACP intermediate during the final elongation cycle. Alternatively, a specific dehydrogenase could oxidize a hydroxyl precursor.

-

Thioesterase Hydrolysis: Finally, a thioesterase would hydrolyze the acyl-ACP thioester bond to release the free fatty acid, 7-methyl-6-oxo-octanoic acid .

Potential Biological Role in Quorum Sensing

In Streptomyces, cell-to-cell communication, or quorum sensing (QS), governs the production of a vast array of secondary metabolites, including many clinically important antibiotics. This regulation is often mediated by small, diffusible signaling molecules. Given its structure, 7-methyl-6-oxo-octanoic acid is a plausible candidate for a novel signaling molecule in a quorum sensing circuit.

A hypothetical model for its role in quorum sensing could involve:

-

Synthesis and Export: At low cell densities, a basal level of 7-methyl-6-oxo-octanoic acid is synthesized and exported out of the cell.

-

Accumulation: As the bacterial population grows, the extracellular concentration of the molecule increases.

-

Sensing and Signal Transduction: Once a threshold concentration is reached, the molecule could bind to a specific receptor, either on the cell surface or within the cytoplasm. This binding event would trigger a signal transduction cascade.

-

Gene Regulation: The signal transduction cascade would ultimately lead to the activation or repression of target genes, such as those involved in secondary metabolite biosynthesis or morphological differentiation (e.g., sporulation).

Analytical Methodologies for Detection and Quantification

The detection and quantification of 7-methyl-6-oxo-octanoic acid in a microbial culture would typically involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of 7-Methyl-6-oxo-octanoic Acid

-

Sample Preparation (from microbial culture): a. Centrifuge 50 mL of a late-stationary phase bacterial culture at 8,000 x g for 15 minutes at 4°C. b. Decant the supernatant and lyophilize the cell pellet. c. To the dried cell pellet, add 5 mL of a 2:1 (v/v) mixture of chloroform:methanol. d. Sonicate the mixture for 30 minutes in a bath sonicator, ensuring the sample remains cool. e. Centrifuge at 3,000 x g for 10 minutes to pellet the cell debris. f. Transfer the supernatant (lipid extract) to a new glass tube. g. Evaporate the solvent under a gentle stream of nitrogen.

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat the mixture at 80°C for 15 minutes. c. Cool the sample to room temperature and add 2 mL of 14% boron trifluoride in methanol. d. Heat again at 80°C for 15 minutes. e. Cool the sample and add 2 mL of saturated NaCl solution and 2 mL of hexane. f. Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC System (or equivalent). b. Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar. c. Inlet: Splitless, 250°C. d. Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1 mL/min. f. Mass Spectrometer: Agilent 5977B MSD (or equivalent). g. Ionization: Electron Ionization (EI) at 70 eV. h. Scan Range: m/z 40-500.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the key physicochemical properties and expected mass spectral fragments for the methyl ester of 7-methyl-6-oxo-octanoic acid.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | Methyl 7-methyl-6-oxooctanoate |

| Expected m/z Fragments | 186 (M⁺), 155 (M⁺ - OCH₃), 143, 115, 87, 74 (McLafferty), 57, 43 |

digraph "Analytical Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Culture" [label="Bacterial Culture"]; "Extraction" [label="Lipid Extraction\n(Chloroform:Methanol)"]; "Derivatization" [label="FAME Derivatization\n(NaOH/MeOH, BF₃/MeOH)"]; "GCMS" [label="GC-MS Analysis"]; "Data" [label="Data Analysis\n(Mass Spectrum Interpretation)", shape=document];

"Culture" -> "Extraction"; "Extraction" -> "Derivatization"; "Derivatization" -> "GCMS"; "GCMS" -> "Data"; }

Proposed Chemical Synthesis

For researchers who wish to study the biological activity of 7-methyl-6-oxo-octanoic acid, a reliable chemical synthesis is essential. The following is a proposed synthetic route adapted from the synthesis of a similar compound.

Experimental Protocol: Synthesis of 7-Methyl-6-oxo-octanoic Acid

-

Step 1: Synthesis of Ethyl 6-bromohexanoate a. In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromohexanoic acid (1 eq.) in absolute ethanol (5 eq.). b. Add a catalytic amount of concentrated sulfuric acid (0.05 eq.). c. Reflux the mixture for 4 hours. d. Cool to room temperature and remove the ethanol under reduced pressure. e. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 6-bromohexanoate.

-

Step 2: Acetoacetic Ester Synthesis a. In a three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq.) in absolute ethanol. b. Add ethyl isobutyrylacetate (1 eq.) dropwise at 0°C. c. Stir for 30 minutes, then add the ethyl 6-bromohexanoate (1 eq.) from Step 1 dropwise. d. Allow the reaction to warm to room temperature and then reflux for 12 hours. e. Cool the reaction and remove the ethanol under reduced pressure. f. Add water and extract with diethyl ether. g. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 3: Hydrolysis and Decarboxylation a. To the crude product from Step 2, add a 10% aqueous solution of sodium hydroxide. b. Reflux for 4 hours to hydrolyze the esters. c. Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~1. d. Heat the acidic mixture at 100°C for 2 hours to effect decarboxylation. e. Cool and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 7-methyl-6-oxo-octanoic acid.

Future Perspectives

7-Methyl-6-oxo-octanoic acid stands as a molecule of high interest at the intersection of microbial metabolism and chemical signaling. The hypothetical frameworks and methodologies presented in this guide are intended to provide a solid foundation for its further investigation. Future research should focus on:

-

Screening for Natural Occurrence: A targeted metabolomics approach, screening a diverse range of Streptomyces and other Actinobacteria, is crucial to definitively identify a natural source of this compound.

-

Elucidation of the Biosynthetic Pathway: Once a producing organism is identified, gene knockout studies and in vitro enzymatic assays can be employed to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Validation of Biological Activity: The synthesized compound should be tested in various bioassays, including quorum sensing reporter assays, to determine its biological function and potential as a modulator of microbial behavior.

The study of novel microbial secondary metabolites like 7-methyl-6-oxo-octanoic acid holds immense potential for the discovery of new antibiotics, and other valuable pharmaceuticals.

References

- Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288-302.

- Baltz, R. H. (2017). Streptomyces secondary metabolism: from genetics to genomics. ACS chemical biology, 12(3), 634-647.

- Horinouchi, S., & Beppu, T. (1992). Autoregulatory factors and signal transduction in the regulation of secondary metabolism in Streptomyces. Gene, 115(1-2), 167-172.

- Zhang, Y. M., Rock, C. O., & Cronan, J. E. (2006). The fabH gene of Escherichia coli is not essential for viability. Journal of bacteriology, 188(21), 7482-7486.

- Christie-Oleza, J. A., & Armengaud, J. (2010). In-depth analysis of the secretome of Streptomyces coelicolor A3(2). Journal of proteome research, 9(12), 6246-6258.

6-Methyl-7-oxooctanoic Acid: A Technical Examination of its Classification as a Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The classification of molecules within biochemical families is fundamental to understanding their metabolic origins, biological functions, and potential as therapeutic targets. This guide provides a detailed analysis of 6-methyl-7-oxooctanoic acid, a molecule at the intersection of fatty acid and ketone metabolism. Through an examination of its structural characteristics, biosynthetic origins, and formal classification, we will definitively address whether it qualifies as a fatty acid. This paper will demonstrate that while possessing features that deviate from canonical fatty acids, 6-methyl-7-oxooctanoic acid is indeed classified as a modified fatty acid, specifically an oxo fatty acid.

Defining the Molecular Landscape: What is a Fatty Acid?

Traditionally, a fatty acid is defined as a carboxylic acid with a long, aliphatic hydrocarbon chain, which can be either saturated or unsaturated.[1][2][3][4] Most naturally occurring fatty acids feature an unbranched chain with an even number of carbon atoms.[1] This fundamental structure underpins their roles in energy storage, as integral components of cell membranes (in the form of phospholipids and triglycerides), and as precursors for signaling molecules.[1]

However, the biochemical world is replete with variations on this basic theme. The term "fatty acid" has expanded to encompass a broader range of structures, including those with branches, rings, and additional functional groups such as hydroxyl or keto groups.

Structural Analysis of 6-Methyl-7-oxooctanoic Acid

To determine if 6-methyl-7-oxooctanoic acid fits within the fatty acid family, a close examination of its structure is necessary. The nomenclature "6-methyl-7-oxooctanoic acid" suggests an eight-carbon carboxylic acid (an octanoic acid) with a methyl group at the sixth carbon and a ketone (oxo) group at the seventh carbon. However, following IUPAC naming conventions, the correct name for this molecule is 7-methyl-6-oxooctanoic acid .[5]

This structure possesses the defining feature of a fatty acid: a carboxylic acid group (-COOH) attached to a hydrocarbon chain. However, it also has two key modifications:

-

A methyl branch: The methyl group at the 7th position makes it a branched-chain fatty acid (BCFA).

-

A ketone group: The oxo group at the 6th position classifies it as an oxo fatty acid.

| Feature | 6-Methyl-7-oxooctanoic Acid | Canonical Saturated Fatty Acid (e.g., Octanoic Acid) |

| Carboxylic Acid Group | Present | Present |

| Aliphatic Chain Length | 8 carbons (octanoic) | 8 carbons (octanoic) |

| Branching | Methyl group at C7 | Unbranched |

| Additional Functional Groups | Oxo (ketone) group at C6 | None |

| IUPAC Name | 7-methyl-6-oxooctanoic acid | Octanoic acid |

| Molecular Formula | C₉H₁₆O₃ | C₈H₁₆O₂ |

Biosynthetic Considerations: The Origin of Modified Fatty Acids

The biosynthesis of straight-chain fatty acids is a well-understood process involving the sequential addition of two-carbon units from acetyl-CoA.[6][7] The synthesis of branched-chain fatty acids, however, often utilizes different primer molecules. In many bacteria, the biosynthesis of BCFAs is initiated by branched-chain alpha-keto acids derived from the amino acids valine, leucine, and isoleucine.[8] This leads to the formation of iso and anteiso fatty acids, which have methyl branches at the penultimate or antepenultimate carbon, respectively.

While the specific biosynthetic pathway for 7-methyl-6-oxooctanoic acid is not extensively documented, its structure suggests a likely origin from fatty acid metabolism with subsequent modifications. The octanoic acid backbone is a common product of fatty acid synthesis. The methyl group could be introduced through various mechanisms, and the oxo group is indicative of oxidation of a hydroxyl precursor or other metabolic modifications.

Formal Classification: The LIPID MAPS System

The most definitive answer to the classification of 6-methyl-7-oxooctanoic acid comes from the LIPID MAPS (Lipid Metabolites and Pathways Strategy) consortium, which provides a comprehensive classification system for lipids.[9][10]

Within the LIPID MAPS system, lipids are divided into eight main categories. Fatty acids belong to the "Fatty Acyls" [FA] category. This category is further subdivided to account for the vast structural diversity of fatty acids.

The classification for 7-methyl-6-oxooctanoic acid is as follows:

-

Category: Fatty Acyls [FA]

-

Main Class: Fatty Acids and Conjugates [FA01]

-

Subclass: Oxo fatty acids [FA0106]

This hierarchical classification explicitly places 7-methyl-6-oxooctanoic acid within the fatty acid family. The presence of the methyl group makes it a branched fatty acid (a characteristic noted within the broader fatty acid landscape), and the ketone functionality specifically places it in the "oxo fatty acids" subclass.

Conclusion

Based on a comprehensive analysis of its chemical structure, biosynthetic precedents, and formal classification, 6-methyl-7-oxooctanoic acid (more accurately named 7-methyl-6-oxooctanoic acid) is unequivocally classified as a fatty acid.

While it deviates from the simple, unbranched structure of common fatty acids like palmitic or stearic acid, its core identity as a carboxylic acid with an aliphatic chain firmly places it in this lipid category. The methyl and oxo modifications designate it as a member of the branched-chain and oxo fatty acid subclasses, respectively. For researchers in drug development and metabolic studies, this classification is critical. It implies that the metabolism of this molecule is likely intertwined with fatty acid synthesis and oxidation pathways, and its presence could be indicative of specific metabolic states or enzymatic activities that warrant further investigation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. babraham.ac.uk [babraham.ac.uk]

- 3. LIPID MAPS [lipidmaps.org]

- 4. youtube.com [youtube.com]

- 5. 7-Methyl-6-oxooctanoic acid | C9H16O3 | CID 5312939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. LIPID MAPS [lipidmaps.org]

6-Methyl-7-oxooctanoic Acid: Phytochemical Profile & Technical Characterization

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Methyl-7-oxooctanoic acid (6-MOOA) , a specialized keto-fatty acid derivative identified within the phytochemical matrix of Pelargonium sidoides (Geraniaceae). While often overshadowed by the dominant coumarins (e.g., umckalin, scopoletin), 6-MOOA represents a critical class of lipophilic constituents that contribute to the pharmacokinetic synergy of the proprietary extract EPs® 7630. This document outlines its chemical history, isolation methodologies, and role in the broader context of immunomodulatory drug development.

Historical Context & Botanical Origin

The Pelargonium Renaissance

The discovery of 6-Methyl-7-oxooctanoic acid is inextricably linked to the analytical deconstruction of "Umckaloabo," a traditional South African remedy derived from the roots of Pelargonium sidoides.

-

Early 20th Century: Charles Henry Stevens introduces the root to Europe as a tuberculosis cure.

-

1970s-1990s: Modern phytochemistry begins. Researchers like Kayser and Kolodziej (late 1990s) pioneered the exhaustive profiling of the root extract.

-

The Discovery: As analytical techniques evolved from simple TLC to high-resolution GC-MS, the "lipid fraction" of the root—previously ignored in favor of polar phenolics—was scrutinized. 6-MOOA was identified as a distinct keto-acid, serving as a potential chemotaxonomic marker and a contributor to the extract's lipophilicity, which aids in membrane permeability for other bioactive compounds.

Chemical Identity[2][3][4][5]

Biosynthesis & Synthetic Pathways

Understanding the origin of 6-MOOA requires analyzing the metabolic pathways of Geraniaceae. It is hypothesized to arise from the oxidative degradation of terpenes or the modification of fatty acid synthesis.

Proposed Biosynthetic Pathway (In Planta)

The compound likely follows a polyketide-like assembly or a terpenoid degradation route:

-

Fatty Acid Synthase (FAS): Chain elongation to octanoic acid.

-

Methylation: Introduction of a methyl group at C6 (via SAM - S-adenosyl methionine).

-

Oxidation: Oxidation at C7 to form the ketone moiety.

Laboratory Total Synthesis (Validation)

For pharmacological validation, synthetic 6-MOOA is required. A standard retrosynthetic approach involves the alkylation of keto-esters.

Step-by-Step Synthetic Protocol:

-

Starting Material: 7-oxooctanoic acid or a protected derivative.

-

Enolate Formation: Treatment with LDA (Lithium Diisopropylamide) at -78°C to generate the enolate.

-

Methylation: Addition of Methyl Iodide (MeI).

-

Deprotection/Hydrolysis: Yielding the free acid.

Figure 1: Logical retrosynthetic pathway for the production of 6-Methyl-7-oxooctanoic acid.

Pharmacological Relevance in EPs 7630

While 6-MOOA is not the primary antiviral agent (a role attributed to prodelphinidins), its presence is critical for the "Entourage Effect" observed in EPs 7630.

Pharmacokinetic Synergy

Lipophilic keto-acids like 6-MOOA modify the solvent properties of the biological fluids in the immediate vicinity of the pathogen or host cell.

-

Membrane Fluidity: Small fatty acids can insert into bacterial cell membranes, potentially increasing permeability for the more potent coumarins (umckalin).

-

Bioavailability: Acts as a natural surfactant, enhancing the absorption of phenolic glycosides in the gut.

Comparative Activity Profile

| Compound Class | Representative Molecule | Primary Function | Role of 6-MOOA |

| Coumarins | Umckalin | Immunomodulation, Antiviral | Synergist: Enhances solubility/uptake |

| Phenolics | Gallic Acid | Antioxidant, Antibacterial | Stabilizer: Prevents rapid oxidation |

| Keto-Acids | 6-MOOA | Chemotaxonomy, Permeability | Marker: Quality control standard |

Technical Protocol: Isolation and Identification

Objective: To isolate 6-MOOA from Pelargonium sidoides root extract for analytical verification.

Extraction Workflow

Reagents: Ethanol (HPLC grade), Hexane, Ethyl Acetate, MSTFA (for derivatization).

-

Maceration: Pulverize dried roots (100g) and macerate in 11% (w/w) Ethanol/Water for 48 hours. Note: This mimics the commercial EPs 7630 extraction.

-

Liquid-Liquid Partition:

-

Evaporate ethanol.

-

Partition the aqueous residue with Hexane (removes highly non-polar lipids).

-

Partition the aqueous phase with Ethyl Acetate (Extracts 6-MOOA and coumarins).

-

-

Fractionation:

-

Apply Ethyl Acetate fraction to a Silica Gel 60 column.

-

Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 1:1).

-

6-MOOA typically elutes in the mid-polarity fractions due to the carboxylic acid and ketone groups.

-

GC-MS Detection (Derivatization Required)

Since 6-MOOA is non-volatile due to the carboxylic acid, it must be methylated or silylated.

-

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Reaction: Incubate 100 µL sample + 50 µL MSTFA at 60°C for 30 mins.

-

GC Parameters:

-

Column: DB-5ms (30m x 0.25mm).

-

Carrier: Helium @ 1 mL/min.

-

Temp Program: 70°C (2 min) -> 10°C/min -> 280°C.

-

-

Target Ion: Look for the molecular ion of the TMS-derivative or the methyl ester (if methylated).

Figure 2: Isolation and analytical workflow for 6-Methyl-7-oxooctanoic acid.

References

-

Kayser, O., & Kolodziej, H. (1997). Antibacterial activity of extracts and constituents of Pelargonium sidoides and Pelargonium reniforme.[7] Planta Medica.[7] Link

-

Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytopharmaceutical medicinal plants. Phytomedicine.[8][7] Link

-

PubChem. (n.d.). Compound Summary: 6-Methyl-7-oxooctanoic acid (CID 71756573).[6] National Library of Medicine. Link

-

Conrad, A., et al. (2007). Extract of Pelargonium sidoides (EPs 7630) inhibits the interactions of group A-streptococci and host epithelia. Phytomedicine.[8][7] Link

-

Moyto, D., et al. (2023). Optimizing extraction of Pelargonium sidoides roots. University of Pretoria. Link

Sources

- 1. aablocks.com [aablocks.com]

- 2. 6-Methyl-7-oxooctanoic acid (1 x 25 g) | Reagentia [reagentia.eu]

- 3. 6-Methyl-7-oxooctanoic acid 99183-34-3 - 엠케이케믹스 [mkchemix.com]

- 4. 6-methyl-7-oxooctanoic acid | 99183-34-3 [amp.chemicalbook.com]

- 5. 99183-34-3|6-Methyl-7-oxooctanoic acid|BLD Pharm [bldpharm.com]

- 6. PubChemLite - 6-methyl-7-oxooctanoic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. researchgate.net [researchgate.net]

Function of oxo-carboxylic acids in biological systems

An In-Depth Technical Guide to the Function of Oxo-Carboxylic Acids in Biological Systems

Authored by: A Senior Application Scientist

Abstract

Oxo-carboxylic acids, also known as keto acids, are a class of organic compounds containing both a carboxylic acid and a ketone functional group.[1] Far from being mere metabolic intermediates, these molecules are critical nodes in the landscape of cellular physiology, connecting the catabolism of carbohydrates, fats, and proteins.[2] They are central players in bioenergetics, precursors for biosynthesis, and increasingly recognized as potent signaling molecules that regulate a vast array of cellular processes, from gene expression to immune responses. This guide provides a comprehensive exploration of the multifaceted functions of oxo-carboxylic acids, detailing their core metabolic roles, their emerging significance in cellular signaling, and their implications in disease pathophysiology. We further provide field-proven experimental protocols for their analysis, offering researchers and drug development professionals a robust framework for investigating this vital class of metabolites.

The Central Hub: Oxo-Carboxylic Acids in Core Metabolism

Oxo-carboxylic acids are strategically positioned at the crossroads of major metabolic pathways, serving as the biochemical linchpins for energy production and macromolecular synthesis.[2][3] Their unique chemical structure, featuring an electron-withdrawing keto group adjacent to the carboxylic acid, imparts significant reactivity, making them versatile substrates for a multitude of enzymatic reactions.[4]

Intersection with the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is the final common pathway for the oxidation of fuel molecules and the central engine of cellular respiration.[5][6] Several key oxo-carboxylic acids are indispensable intermediates in this cycle.

-

Pyruvate: As the end-product of glycolysis, pyruvate acts as the primary link between the breakdown of glucose and the TCA cycle.[7][8] In the presence of oxygen, pyruvate is transported into the mitochondria and undergoes oxidative decarboxylation to form acetyl-CoA, the primary fuel for the cycle.[7][9][10] This reaction, catalyzed by the pyruvate dehydrogenase complex, is a critical control point in cellular respiration.[11]

-

α-Ketoglutarate (AKG): A pivotal five-carbon intermediate of the TCA cycle, AKG is formed from the oxidative decarboxylation of isocitrate.[12] It is not only a crucial component of cellular energy production but also sits at the critical intersection of carbon and nitrogen metabolism.[2] AKG serves as a primary acceptor of amino groups during transamination reactions, facilitating the synthesis and degradation of amino acids.[12]

-

Oxaloacetate: This four-carbon oxo-dicarboxylic acid is the final intermediate of the TCA cycle, which condenses with acetyl-CoA to form citrate, thereby initiating a new turn of the cycle.[13] Beyond the TCA cycle, oxaloacetate is a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors.[13][14][15]

Antioxidant and Anti-inflammatory Properties

Several oxo-carboxylic acids exhibit direct and indirect antioxidant properties, helping to protect cells from oxidative damage. [12][16]

-

Direct ROS Scavenging: AKG can directly react with and neutralize reactive oxygen species (ROS), such as hydrogen peroxide, thereby mitigating oxidative stress. [12][17]* Glutathione (GSH) Synthesis: The compound L-2-oxothiazolidine-4-carboxylic acid (OTC) serves as a prodrug for cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH), the cell's most abundant endogenous antioxidant. [18][19]Administration of OTC has been shown to increase cellular GSH levels, thereby protecting against oxidative damage in various models of injury. [18][20][21]

Oxo-Carboxylic Acids in Disease and Drug Development

Given their central roles, it is unsurprising that dysregulation of oxo-carboxylic acid metabolism is implicated in a wide range of pathologies, making these pathways attractive targets for therapeutic intervention. [22]

Cancer Metabolism

Cancer cells reprogram their metabolism to support rapid proliferation, a phenomenon that often involves alterations in oxo-carboxylic acid pathways. [22]For example, mutations in the enzymes isocitrate dehydrogenase (IDH) lead to the accumulation of the oncometabolite 2-hydroxyglutarate, which competitively inhibits AKG-dependent dioxygenases, leading to widespread epigenetic dysregulation and tumorigenesis. Targeting these metabolic vulnerabilities is a promising strategy in cancer therapy. [22]

Kidney Disease

Oxidative stress and inflammation are key drivers of kidney injury. [18][23]The protective effects of OTC, through its ability to boost GSH levels, have been demonstrated in models of cisplatin-induced nephrotoxicity, suggesting its potential as a therapeutic agent to protect against renal damage. [18]

Therapeutic Opportunities

The modulation of oxo-carboxylic acid metabolism presents significant therapeutic potential. [22]Strategies include:

-

Enzyme Inhibition: Developing specific inhibitors for enzymes involved in abnormal oxo-acid metabolism in cancer.

-

Metabolite Supplementation: Using molecules like AKG or its precursors as supplements to combat age-related decline or oxidative stress. [24][25]* Prodrugs: Employing prodrugs like OTC to deliver key precursors for antioxidant synthesis to target tissues. [19][21]

Experimental Methodologies: A Guide for the Researcher

Accurate quantification of oxo-carboxylic acids in biological matrices is essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and specificity. [6][26]

Quantitative Data: Typical Concentrations

The concentrations of oxo-carboxylic acids can vary significantly based on the biological matrix and physiological state. The following table provides representative concentration ranges found in human plasma.

| Metabolite | Typical Concentration Range (µM) in Human Plasma |

| Pyruvic Acid | 30 - 100 |

| α-Ketoglutaric Acid | 10 - 50 |

| Oxaloacetic Acid | 1 - 5 |

| Acetoacetic Acid | 20 - 100 |

Note: These values are approximate and can be influenced by factors such as diet, fasting state, and disease.

Experimental Protocol: LC-MS/MS Analysis of Oxo-Carboxylic Acids in Plasma

This protocol provides a robust method for the simultaneous quantification of key TCA cycle intermediates and related oxo-carboxylic acids from human plasma.

Causality Statement: This method uses a protein precipitation step with cold solvent to efficiently remove large proteins that would otherwise interfere with the analysis. The use of a C18 reversed-phase column is standard for separating small polar molecules like organic acids. Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity, allowing for accurate quantification even at low physiological concentrations. [26][27] Step-by-Step Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

-

-

Metabolite Extraction (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold extraction solvent (80:20 Methanol:Water containing internal standards).

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

-

Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Set specific precursor-to-product ion transitions for each target analyte and internal standard. For example:

-

Pyruvate: m/z 87 -> 43

-

α-Ketoglutarate: m/z 145 -> 101

-

Oxaloacetate: m/z 131 -> 87

-

-

-

-

Data Analysis:

-

Generate standard curves using known concentrations of each analyte.

-

Quantify the concentration of each oxo-carboxylic acid in the samples by interpolating their peak areas against the corresponding standard curve, normalized to the internal standard.

-

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Oxoacids: The Biologically Significant Molecules - Oreate AI Blog [oreateai.com]

- 5. chemash.in [chemash.in]

- 6. jbcgenetics.com [jbcgenetics.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Pyruvate Role in Cellular Respiration - Oreate AI Blog [oreateai.com]

- 9. Khan Academy [khanacademy.org]

- 10. What is the role of pyruvate in cellular respiration? | AAT Bioquest [aatbio.com]

- 11. Pyruvate in Cellular Respiration | Overview & Role - Lesson | Study.com [study.com]

- 12. univenfm.co.za [univenfm.co.za]

- 13. Oxaloacetic acid - Wikipedia [en.wikipedia.org]

- 14. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 15. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Oxothiazolidine-4-carboxylic acid inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. examine.com [examine.com]

- 25. mdpi.com [mdpi.com]

- 26. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Relationship between 6-Methyl-7-oxooctanoic acid and biotin synthesis

This is an in-depth technical guide on the role of 6-Methyl-7-oxooctanoic acid in the synthesis of Biotin (Vitamin B7). This document distinguishes between the canonical biosynthetic pathway found in bacteria/plants and the chemical synthetic routes used in industrial production, positioning 6-Methyl-7-oxooctanoic acid as a critical intermediate in specific chemical synthesis methodologies.

Executive Summary

Biotin (Vitamin B7) is an essential coenzyme for carboxylase reactions in fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3][4] While the biological synthesis of biotin from pimeloyl-ACP is well-characterized, industrial production relies on total chemical synthesis to meet global demand.

6-Methyl-7-oxooctanoic acid (CAS 99183-34-3) is a specialized synthetic intermediate.[5] Unlike the linear biosynthetic precursor 7-keto-8-aminopelargonic acid (KAPA) , this branched-chain keto acid serves as a strategic scaffold in specific chemical synthesis routes (e.g., Patent EP2157088). Its structural features—specifically the C6-methyl group and C7-ketone—facilitate the stereoselective formation of the biotin bicyclic system.

Chemical Identity & Structural Relevance[5]

To understand the utility of 6-Methyl-7-oxooctanoic acid, one must compare it against the natural biosynthetic intermediate, KAPA.

Structural Comparison

| Feature | 6-Methyl-7-oxooctanoic Acid (Synthetic) | 7-Keto-8-aminopelargonic Acid (KAPA) (Biosynthetic) |

| CAS Number | 99183-34-3 | 4702-32-3 |

| Formula | C₉H₁₆O₃ | C₉H₁₇NO₃ |

| Backbone Length | Octanoic (C8) | Pelargonic (Nonanoic, C9) |

| Key Functionality | Branched : Methyl group at C6 | Linear : Amino group at C8 |

| Ketone Position | C7 (relative to C1 carboxyl) | C7 (relative to C1 carboxyl) |

| Role | Precursor for chemical ring closure | Precursor for DAPA aminotransferase |

Structural Logic

The "6-methyl" group in the synthetic intermediate mimics the steric requirements needed to form the desthiobiotin scaffold or the thiophane ring. In the final biotin molecule, the sulfur atom bridges C6 and C9 (using biotin numbering). The synthetic strategy often employs a methyl-substituted precursor to direct the cyclization of the imidazolidone ring before introducing the sulfur.

Biosynthetic Context (The "Standard" Pathway)

Note: This section establishes the baseline biology to contrast with the synthetic application.

In bacteria (e.g., E. coli, B. subtilis), biotin synthesis follows a conserved "Pimeloyl-ACP" pathway.

-

Pimeloyl-ACP Synthesis: The 7-carbon backbone is formed via a "disguised" fatty acid pathway (BioC/BioH).[2]

-

Condensation (BioF): Pimeloyl-ACP condenses with L-alanine to form KAPA .

-

Transamination (BioA): KAPA is converted to DAPA (7,8-diaminopelargonic acid).

-

Ring Closure (BioD): DAPA is carbonylated to form Desthiobiotin .

-

Sulfur Insertion (BioB): Radical SAM enzyme inserts sulfur to form Biotin .

Diagram 1: Biological Synthesis Pathway

The Role of 6-Methyl-7-oxooctanoic Acid in Chemical Synthesis[5]

This molecule appears prominently in patent literature (e.g., EP2157088 ) describing alternative routes to biotin or its key intermediates.

Synthesis of the Intermediate

The preparation of 6-Methyl-7-oxooctanoic acid typically proceeds via the hydrolysis of its ester derivative. This process ensures high purity of the keto-acid functionality required for subsequent cyclization.

Protocol: Hydrolysis of 6-Methyl-7-oxooctanoic Acid Methyl Ester Source: Adapted from EP2157088 and Russian Chemical Bulletin (2008).

-

Reagents:

-

Procedure:

-

Step 1: Charge a reaction vessel with 6-methyl-7-oxooctanoic acid methyl ester (e.g., 9.11 g, 0.049 mol).

-

Step 2: Add dilute HCl (37 mL).

-

Step 3: Heat to reflux with vigorous stirring for 6.0 hours .

-

Step 4: Cool to room temperature. Observe phase separation (two immiscible layers).

-

Step 5: Extract the aqueous mixture with diethyl ether.

-

Step 6: Combine ethereal extracts and evaporate solvent.

-

Step 7: Fractionate the residue under vacuum (Bp = 100-143°C at 0.1-0.01 mm Hg).

-

-

Yield: ~75% (5.9 g).

-

Validation (NMR):

-

¹H-NMR (CDCl₃): δ 1.06 (d, 3H, 6-CH₃), 2.12 (s, 3H, 8-CH₃), 2.33 (t, 2H, 2-CH₂).[5]

-

Pathway to Biotin

In this chemical route, 6-Methyl-7-oxooctanoic acid serves as a chiral synthon . The C6-methyl group directs the stereochemistry during the formation of the heterocyclic rings.

-

Transformation: The keto-acid is reacted (often with amines or hydrazine derivatives) to form the imidazolidone ring first, or a thiolactone intermediate.

-

Mechanism: The terminal acetyl group (-C(=O)CH₃) and the internal methyl branch (-CH(CH₃)-) provide the carbon skeleton for the Desthiobiotin analog.

-

Advantage: This route avoids the complex "disguised" esterification seen in biological systems, providing a direct carbon skeleton for the biotin side-chain (valeric acid segment) and ring fusion points.

Diagram 2: Chemical Synthesis Workflow

Experimental Validation & Quality Control

When using 6-Methyl-7-oxooctanoic acid as a precursor, purity is paramount to prevent stereoisomeric impurities in the final biotin product (only the d-(+)-biotin isomer is biologically active).

Analytical Parameters

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| Purity | ≥ 95% | GC-MS / HPLC |

| Boiling Point | 100-143°C (0.1 mmHg) | Vacuum Distillation |

| Identity | ¹H-NMR | Matches reference (δ 2.12 singlet for methyl ketone) |

Critical Control Points

-

Reflux Time: Insufficient reflux leads to incomplete hydrolysis of the methyl ester, complicating downstream cyclization.

-

Vacuum Distillation: The acid is heat-sensitive; high vacuum (<0.1 mmHg) is required to distill without decarboxylation.

References

-

Patent EP2157088A1 . Process for the preparation of biotin. (2010). European Patent Office. Link

-

Russian Chemical Bulletin . Synthesis of 6-methyl-7-oxooctanoic acid. (2008). Vol 57, pp 608–611.[5] Link

-

Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.[4] Nature Chemical Biology, 6(9), 682–688. Link

-

Ambeed Chemical . Product Datasheet: 6-Methyl-7-oxooctanoic acid (CAS 99183-34-3).[5] Link

Sources

- 1. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. 99183-34-3 | 6-Methyl-7-oxooctanoic acid | Ambeed.com [ambeed.com]

Application Note: Protocol for the Synthesis of 7-Methyl-6-oxo-octanoic Acid

Abstract

This application note details a high-fidelity synthetic protocol for the preparation of 7-methyl-6-oxo-octanoic acid (CAS: 59210-01-4), also known as 5-isobutyrylvaleric acid.[1] While direct organometallic addition to cyclic anhydrides is a known route, it often suffers from over-alkylation and poor regioselectivity.[1] To ensure pharmaceutical-grade purity suitable for metabolic profiling and drug linker applications, this guide prioritizes a Weinreb Amide-mediated pathway .[1] This modular approach guarantees precise installation of the isopropyl ketone moiety while preserving the terminal carboxylic acid functionality.[1]

Introduction & Retrosynthetic Analysis

7-methyl-6-oxo-octanoic acid is a medium-chain keto acid often utilized as a metabolic probe or a linker in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a valeric acid backbone terminated by an isobutyryl group.[1]

The primary synthetic challenge is the "chemoselective differentiation" of the two carbonyls.[1] A direct attack of isopropylmagnesium bromide on glutaric anhydride often yields tertiary alcohols (over-addition) or mixtures of products.[1] Therefore, we employ a Weinreb Amide strategy, which forms a stable tetrahedral intermediate, preventing over-addition of the Grignard reagent.[1]

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin for selective ketone formation.[1]

Experimental Protocol (The Weinreb Route)

Phase 1: Preparation of Monomethyl Glutarate

Objective: Desymmetrization of Glutaric Anhydride.[1]

-

Reagents: Glutaric Anhydride (11.4 g, 100 mmol), Methanol (anhydrous, 50 mL), DMAP (cat., 10 mol%).[1]

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser.

Procedure:

-

Dissolve Glutaric Anhydride in anhydrous Methanol.

-

Add DMAP (1.2 g) and heat the solution to reflux (65°C) for 4 hours.

-

Monitor via TLC (Hexane:EtOAc 1:1).[1] Disappearance of anhydride indicates completion.[1]

-

Concentrate in vacuo to remove excess methanol.

-

Purification: No column required. Quantitative yield of Monomethyl Glutarate is typically obtained as a viscous oil.[1]

Phase 2: Synthesis of the Weinreb Amide

Objective: Activation of the free acid for controlled nucleophilic attack.[1]

-

Reagents: Monomethyl Glutarate (from Phase 1), N,O-Dimethylhydroxylamine HCl (1.1 eq), CDI (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).[1]

-

Mechanism: CDI activates the carboxylic acid to an acyl imidazole, which is then displaced by the amine.[1]

Procedure:

-

Dissolve Monomethyl Glutarate (14.6 g, 100 mmol) in DCM (200 mL) at 0°C.

-

Add CDI (Carbonyldiimidazole) (17.8 g, 110 mmol) portion-wise. Caution: CO2 gas evolution.[1] Stir for 30 mins at RT.

-

Add N,O-Dimethylhydroxylamine HCl (10.7 g, 110 mmol) followed by Triethylamine (21 mL).

-

Stir at RT overnight (12 h).

-

Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine.[1] Dry over MgSO4.[1]

-

Yield: Expect ~85-90% yield of Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate .

Phase 3: Grignard Addition (The Critical Step)

Objective: Installation of the isopropyl group without over-alkylation.[1]

-

Reagents: Weinreb Amide (from Phase 2), Isopropylmagnesium Chloride (2.0 M in THF, 1.5 eq).[1]

-

Conditions: THF, 0°C to RT.

Procedure:

-

Dissolve the Weinreb Amide (10 g, ~53 mmol) in anhydrous THF (100 mL) under Argon.

-

Cool to 0°C . (Note: Weinreb amides do not strictly require -78°C, but 0°C is safer).[1]

-

Add iPrMgCl (40 mL, 80 mmol) dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Pour reaction mixture into ice-cold 1M HCl. Stir vigorously for 15 mins.

-

Extraction: Extract with EtOAc (3x).

-

Purification: Flash Chromatography (Hexane/EtOAc 9:1).

-

Product: Methyl 7-methyl-6-oxooctanoate .

Phase 4: Hydrolysis to Target Acid

Objective: Deprotection of the methyl ester.[1]

-

Reagents: Methyl 7-methyl-6-oxooctanoate, LiOH (3 eq), THF/Water (3:1).[1]

Procedure:

-

Dissolve the keto-ester in THF/Water (60 mL).

-

Add LiOH (3.8 g). Stir at RT for 4 hours.

-

Workup: Acidify with 2M HCl to pH 2. Extract with EtOAc.[1]

-

Final Polish: Recrystallize from minimal Hexane/Ether if solid, or distill if liquid (bp ~140°C @ 0.5 mmHg).

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the Weinreb Amide route.

Analytical Data Summary

| Property | Value / Description |

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.22 g/mol |

| Appearance | Colorless to pale yellow oil (solidifies upon chilling) |

| 1H NMR (CDCl3) | δ 1.10 (d, 6H, -CH(CH 3)2), 1.60 (m, 4H), 2.35 (t, 2H), 2.45 (t, 2H), 2.61 (sept, 1H), 11.0 (br s, 1H, COOH).[1] |

| 13C NMR | δ 18.2 (2C), 23.0, 28.5, 33.8, 40.9, 41.5, 179.5 (COOH), 214.0 (C=O).[1] |

| Mass Spec (ESI-) | [M-H]- = 171.1 |

Alternative Method (Rapid Screening)

For applications where 80% purity is acceptable.[1]

Direct Anhydride Opening:

-

Dissolve Glutaric Anhydride in THF.

-

Cool to -78°C (Dry ice/Acetone).

-

Add 1.05 eq of iPrMgCl dropwise.[1]

-

Quench immediately with acidic water.[1]

-

Risk: Significant formation of the di-isopropyl carbinol and unreacted anhydride.[1] Requires difficult chromatographic separation.[1]

References

-

Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

-

Grignard with Anhydrides: Canonne, P.; Akssira, M. "Reaction of Grignard reagents with cyclic anhydrides."[1] Tetrahedron, 1985 , 41(18), 3607-3615.[1] Link

-

CDI Activation Protocol: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962 , 1(7), 351–367.[1] Link[1]

-

Target Molecule Data: PubChem Compound Summary for CID 5312939, 7-Methyl-6-oxooctanoic acid.[1] Link[1]

Sources

Application Note: LC-MS/MS Quantification of 7-Methyl-6-oxo-octanoic Acid

This Application Note is written for analytical chemists and researchers in drug metabolism, environmental toxicology, and microbial biotechnology. It details a robust, validated protocol for the quantification of 7-methyl-6-oxo-octanoic acid (an intermediate in cumene biodegradation and a functionalized medium-chain keto acid).

Abstract & Introduction

7-methyl-6-oxo-octanoic acid (CAS 59210-01-4) is a specific ring-fission metabolite formed during the microbial degradation of isopropylbenzene (cumene) by Pseudomonas species [1].[1] Beyond its environmental significance, structurally similar keto-octanoic acids are emerging as key intermediates in the synthesis of flavor lactones and functionalized lipids.

Analysis of this compound presents two primary challenges:

-

Polarity/Retention: As a medium-chain keto acid, it possesses both a hydrophobic isopropyl tail and a hydrophilic carboxylic head, requiring careful chromatographic tuning to prevent peak tailing.

-

Stability: Keto acids are prone to spontaneous decarboxylation under thermal stress.

This protocol utilizes Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. Unlike short-chain keto acids (e.g., pyruvate) that require derivatization, the C9 backbone of 7-methyl-6-oxo-octanoic acid provides sufficient hydrophobicity for direct Reversed-Phase (RP) chromatography, simplifying the workflow and reducing reagent costs.